molecular formula C12H13N5O4 B2972922 N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-44-5

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2972922
CAS No.: 450345-44-5
M. Wt: 291.267
InChI Key: RIRIDYAIMIBUMQ-UHFFFAOYSA-N
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Description

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at position 5 and a 3,4-dimethoxyphenyl substituent at the N4 position. Its molecular formula is C12H13N5O2 (average mass: 259.26 g/mol) .

Properties

IUPAC Name

4-N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-20-8-4-3-7(5-9(8)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRIDYAIMIBUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3,4-dimethoxyaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the nitration of a pyrimidine derivative followed by the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the 3,4-dimethoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine and related compounds:

Compound Name Substituents (N4/N6) Molecular Formula Molecular Weight Key Features
This compound N4: 3,4-dimethoxyphenyl; N6: NH2 C12H13N5O2 259.26 Asymmetric, methoxy + nitro
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) N4/N6: 4-chlorobenzyl C18H15Cl2N5O2 412.25 Symmetric, chloro substituents
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) N4/N6: ethyl C8H12N6O2 224.22 Symmetric, alkyl substituents
N4-(3,4-dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine N4: 3,4-dimethylphenyl; Position 2: piperazinyl C18H25N7O2 371.45 Additional piperazinyl group at position 2
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine N4/N6: phenyl C16H13N5O2 307.31 Symmetric, aromatic substituents

Key Observations:

  • Symmetry vs. Asymmetry : Symmetric analogs (e.g., 5f, 5k, and diphenyl derivative ) exhibit higher molecular weights and distinct melting points (e.g., 5f: 159–161°C; 5k: 84–86°C) , whereas the asymmetric structure of the target compound may enhance selectivity in biological interactions.

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxyphenyl group enhances lipophilicity compared to halogenated analogs (e.g., 5f, 5g ), which may improve membrane permeability.
  • Electron Effects : The nitro group at position 5 creates an electron-deficient pyrimidine ring, while methoxy groups donate electrons, creating a push-pull electronic environment that could stabilize charge-transfer interactions .

Biological Activity

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃N₅O₄
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 450345-44-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound may modulate enzyme activities or receptor interactions, leading to diverse biological effects. The specific pathways influenced by this compound remain an area of active research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitropyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • TK-10 (renal cancer)
    • HT-29 (colon cancer)

Research indicated that certain derivatives showed moderate to high anticancer activity at micromolar concentrations, suggesting that structural modifications can significantly enhance efficacy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of specific bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerTK-1010
HT-2915
AntimicrobialE. coli20
S. aureus25

Case Studies

  • Anticancer Efficacy :
    A study published in a peer-reviewed journal evaluated the effects of this compound on renal and colon cancer cell lines. Results showed a concentration-dependent decrease in cell viability, indicating potential as a lead compound for further development in cancer therapeutics.
  • Antimicrobial Testing :
    Another investigation assessed the antimicrobial activity of various nitropyrimidines against Gram-negative and Gram-positive bacteria. The study found that this compound displayed significant inhibitory effects on both E. coli and S. aureus, suggesting its utility in treating bacterial infections .

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